molecular formula C22H24N6O2 B11324866 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine

Cat. No.: B11324866
M. Wt: 404.5 g/mol
InChI Key: HFJWXMNAWCFSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by the presence of a triazole ring fused to a phthalazine moiety, with additional functional groups including a methoxyphenyl and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine

InChI

InChI=1S/C22H24N6O2/c1-29-17-8-6-16(7-9-17)20(27-10-12-30-13-11-27)14-23-21-18-4-2-3-5-19(18)22-25-24-15-28(22)26-21/h2-9,15,20H,10-14H2,1H3,(H,23,26)

InChI Key

HFJWXMNAWCFSOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC2=NN3C=NN=C3C4=CC=CC=C42)N5CCOCC5

Origin of Product

United States

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